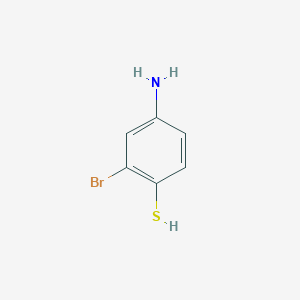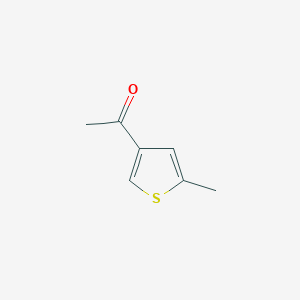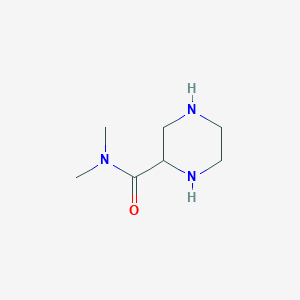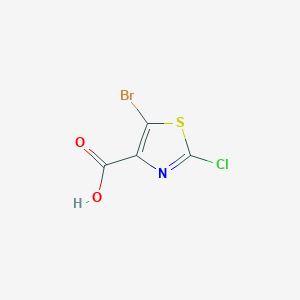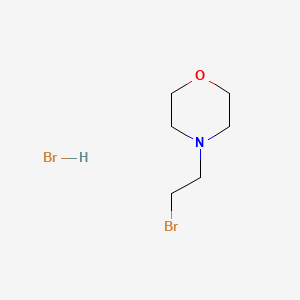
4-(2-Bromoethyl)morpholine hydrobromide
Descripción general
Descripción
4-(2-Bromoethyl)morpholine hydrobromide (4-BEMH) is a chemical compound that is used in the synthesis of various compounds and has a range of applications in scientific research. It is a colorless solid that is soluble in water and organic solvents. 4-BEMH has been used in a variety of research applications, including as a reactant, catalyst, and reagent. It is also used as a ligand in coordination chemistry.
Aplicaciones Científicas De Investigación
Synthesis of New Compounds
- 4-(2-Bromoethyl)morpholine hydrobromide is utilized in the synthesis of new compounds with potential pharmacological activities. For instance, derivatives of 4-aryl-3-(morpholin-4-yl)-2-arylimino-2,3-dihydrothiazole exhibit analgesic and anti-inflammatory activities, as evidenced by their effects in models of visceral pain and limb edema in rats and mice (Drapak et al., 2022).
Crystal Structure Analysis
- The compound has been used to study the crystal and molecular structure of related molecules, such as morpholine biguanide hydrobromide. This research provides insights into the conformation and bonding of such compounds, which can be crucial for understanding their chemical behavior and interactions (Handa & Saha, 1973).
Drug Synthesis
- It plays a role in the synthesis of pharmaceuticals like moclobemide, where it's used as a starting material. Understanding the optimal conditions for this synthesis, such as reaction temperature and material proportions, is essential for efficient drug production (Gao Jian-rong, 2004).
Development of Organic Chemistry Reactions
- The compound is involved in the development of novel organic reactions. For example, it's used in synthesizing various morpholine derivatives, which are important in the field of organic chemistry for the creation of new molecules and materials (Qiu Fang-li, 2012).
Complexation with Metals
- Research has shown its utility in complexation reactions with metals like palladium and mercury. This is significant for the development of new metal-organic frameworks and catalysts, which have numerous applications in chemistry and materials science (Singh et al., 2000).
Safety and Hazards
Propiedades
IUPAC Name |
4-(2-bromoethyl)morpholine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO.BrH/c7-1-2-8-3-5-9-6-4-8;/h1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHOJWLZPSTTKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30615308 | |
| Record name | 4-(2-Bromoethyl)morpholine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30615308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42802-94-8 | |
| Record name | 4-(2-Bromoethyl)morpholine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30615308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-bromoethyl)morpholine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


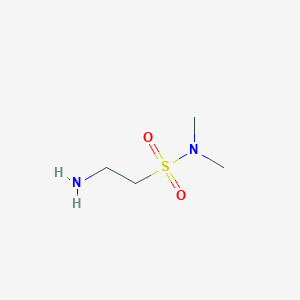


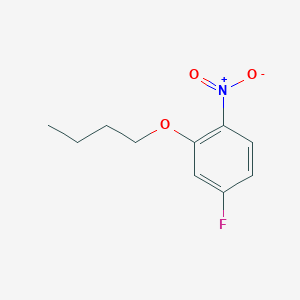

![Benzo[d]oxazole-4-carbaldehyde](/img/structure/B1287380.png)
